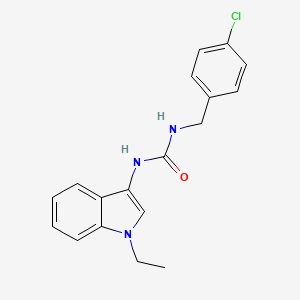

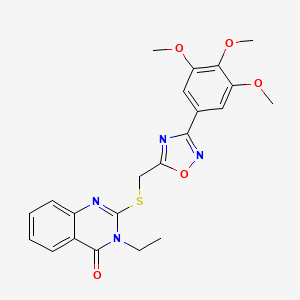

![molecular formula C21H20N4 B2940546 N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-39-8](/img/structure/B2940546.png)

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . It has been identified as a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates anti-tumor effects in human tumor xenografts following oral administration .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in several studies . For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . In another study, approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as a significant scaffold in medicinal chemistry due to their antitumor properties. The structural versatility of these compounds allows for various synthetic modifications, enhancing their potential as anticancer agents. The ability to target specific cancer cell lines makes them valuable in the design of new oncological therapies .

Enzymatic Inhibitory Activity

These compounds exhibit enzymatic inhibitory activity, which can be harnessed in the development of drugs aimed at specific enzymes involved in disease processes. By inhibiting these enzymes, the compounds can interfere with the disease’s progression, offering a pathway to novel treatments .

Material Science

The significant photophysical properties of pyrazolo[1,5-a]pyrimidines have attracted attention in material science. Their application in the development of new materials with unique optical and electronic properties is a promising field of research .

Organic Synthesis

In organic synthesis, these compounds serve as a functional scaffold. Their rigid and planar structure is advantageous for combinatorial library design and drug discovery, providing a platform for the synthesis of a wide range of biologically active molecules .

Dearomatization Studies

The dearomatization of pyrazolo[1,5-a]pyrimidines leads to the formation of new compounds with different biological activities. This process is crucial for understanding the reactivity and interaction of these compounds with biological targets .

Conformational Analysis

Conformational analysis of pyrazolo[1,5-a]pyrimidines, especially when substituted at positions five and seven, is vital for the development of active small molecules. The ability to adjust to the active site of a target makes them suitable candidates for drug design .

Structural Lability for Target Adjustment

The structural lability of certain derivatives, particularly trans-configured tetrahydropyrazolo[1,5-a]pyrimidines, allows them to adjust to the active sites of biological targets. This adaptability is essential for the development of molecules with high specificity and efficacy .

Synthetic Transformations

The synthesis and post-functionalization of pyrazolo[1,5-a]pyrimidines are areas of ongoing research. New synthetic routes enhance the structural diversity of these compounds, which is crucial for discovering new applications and improving existing ones .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have shown significant impact in medicinal chemistry . They have been found to exhibit various biological activities, including anticancer potential and enzymatic inhibitory activity . .

Biochemical Pathways

Again, without knowing the specific targets, it’s challenging to identify the exact biochemical pathways affected by this compound. Given the reported anticancer and enzymatic inhibitory activities of related compounds , it’s possible that this compound could affect pathways related to cell proliferation or enzyme function.

Zukünftige Richtungen

The future directions for the research and development of “N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their potential as inhibitors of cyclin-dependent protein kinases for the treatment of cancer . Additionally, their potential as heat-resistant explosives could also be explored .

Eigenschaften

IUPAC Name |

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3-8,10-15,23H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSORAKQGSZUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2940472.png)

![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)

![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)

![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)